Product packaging for Hydrocortisone Butyrate(Cat. No.:CAS No. 13609-67-1)

Hydrocortisone Butyrate

Cat. No.: B1673449
CAS No.: 13609-67-1
M. Wt: 432.5 g/mol
InChI Key: BMCQMVFGOVHVNG-TUFAYURCSA-N
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Description

Hydrocortisone butyrate, with the CAS registry number 13609-67-1, is a synthetic corticosteroid derivative widely recognized for its anti-inflammatory and immunosuppressive properties in preclinical research . It is a butyrate ester form of hydrocortisone and is characterized by its chemical formula C25H36O6 and a molecular weight of 432.55 g/mol . As a potent glucocorticoid receptor agonist, it primarily serves as a critical tool for studying corticosteroid-responsive dermatoses, including models of atopic dermatitis, eczema, and psoriasis . Its mechanism of action involves penetrating the cellular membrane and binding to cytosolic glucocorticoid receptors . This receptor-ligand complex then translocates to the nucleus, where it modulates gene transcription by interacting with glucocorticoid response elements (GREs) . A key research focus is its ability to inhibit the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α) . Furthermore, it induces the synthesis of lipocortin (annexin-1), which inhibits the activity of phospholipase A2 . This inhibition blocks the release of arachidonic acid from cell membranes, thereby preventing the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes . Researchers also value its additional effects, including the suppression of T-lymphocyte proliferation and the induction of vasoconstriction in dermal blood vessels, which help reduce redness and swelling in experimental models . The compound is typically applied in topical formulations such as creams, lotions, and ointments for dermal research . It is crucial for researchers to note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is available through a global network of API manufacturers and suppliers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O6 B1673449 Hydrocortisone Butyrate CAS No. 13609-67-1

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQMVFGOVHVNG-TUFAYURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045896
Record name Hydrocortisone 17-butyrate
Source EPA DSSTox
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Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13609-67-1
Record name Hydrocortisone butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13609-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydrocortisone butyrate [USAN:USP:BAN:JAN]
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Record name Hydrocortisone butyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14540
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Record name Hydrocortisone 17-butyrate
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Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate
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Record name HYDROCORTISONE BUTYRATE
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Theoretical Considerations and Future Research Directions in Hydrocortisone Butyrate Science

Elucidation of Unfully Understood Molecular Mechanisms (e.g., Vasoconstriction)

Hydrocortisone (B1673445) butyrate (B1204436) exerts its therapeutic effects by binding to cytosolic glucocorticoid receptors. nih.gov This receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to modulate gene expression. nih.govpatsnap.com The anti-inflammatory actions are primarily mediated through two pathways:

Transactivation: The receptor-ligand complex directly binds to GREs, increasing the transcription of anti-inflammatory genes. This process is also associated with many of the side effects of glucocorticoids. nih.gov

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. nih.govnih.govnih.gov This mechanism is thought to be responsible for the majority of the desired anti-inflammatory effects. nih.govnih.gov

Specifically, the binding and activation of the glucocorticoid receptor lead to the synthesis of lipocortin-1 (annexin-1). nih.govdrugbank.com Lipocortin-1 inhibits the enzyme phospholipase A2, which in turn prevents the release of arachidonic acid from cell membranes. nih.govpatsnap.com This action blocks the downstream production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govpatsnap.com

Despite this well-established framework, the precise molecular processes behind all of the compound's effects are not fully resolved. A key example is its vasoconstrictive action, which helps reduce redness and swelling in treated skin. patsnap.com The exact molecular mechanisms driving corticosteroid-induced vasoconstriction remain incompletely understood. patsnap.com Current research suggests it may involve the modulation of calcium channels and the inhibition of endogenous vasodilatory substances, but further investigation is required to fully elucidate this pathway. patsnap.com

Development of Novel Analogues with Improved Therapeutic Indices

A primary goal in glucocorticoid research is the development of new compounds with an improved therapeutic index—maximizing anti-inflammatory efficacy while minimizing side effects. A key strategy to achieve this is the development of selective glucocorticoid receptor (GR) agonists that can dissociate the transrepression pathway from the transactivation pathway. nih.gov Since transrepression is linked to the desired anti-inflammatory effects and transactivation is associated with many adverse effects, this separation is highly desirable. nih.gov

An example of this approach is the development of nonsteroidal GR agonists. nih.gov Researchers have identified compounds, such as ZK 216348, that preferentially induce transrepression with little to no transactivating activity. nih.gov In preclinical models of skin inflammation, such compounds have demonstrated anti-inflammatory activity comparable to classical glucocorticoids like prednisolone (B192156) but with a markedly superior side-effect profile, including reduced impacts on blood glucose and spleen size. nih.gov

This principle of structural modification to improve the therapeutic window is not new. Hydrocortisone butyrate itself is an analogue of hydrocortisone, esterified at the 17-position. nih.gov This modification enhances its lipophilicity and potency compared to the parent compound. nih.gov Future research aims to build on this concept by creating novel analogues, potentially through modifications at the 17α-position with structures like cycloalkylcarbonyl groups, to further refine the interaction with the glucocorticoid receptor and achieve greater selectivity for the transrepression pathway. bioworld.com

Compound/Analogue Strategy Primary Goal Mechanism/Principle Example
Esterification Enhance potency and lipophilicityModification of the core steroid structure (e.g., at the C-17 position) to alter pharmacokinetics and receptor binding.This compound
Selective GR Agonists Improve therapeutic index by reducing side effectsDesign compounds that preferentially activate the anti-inflammatory transrepression pathway over the transactivation pathway linked to side effects.ZK 216348 (nonsteroidal agonist)
Novel Side-Chain Analogues Discover new glucocorticoid receptor agonistsSynthesize derivatives with unique chemical groups (e.g., 17α-cycloalkylcarbonyloxy) to explore new structure-activity relationships.Androstane derivatives

Innovations in Targeted Delivery Systems for Enhanced Biological Efficacy

To improve the biological efficacy of this compound and reduce potential systemic absorption, significant research has focused on creating advanced, targeted delivery systems. mdpi.com Nanoformulation has emerged as a leading strategy, encapsulating the drug in various types of nanoparticles to control its release and enhance its penetration into the desired skin layers. mdpi.comnih.govnih.gov

Several innovative nanocarrier systems have been investigated for the topical delivery of hydrocortisone and its esters:

Polymeric Nanoparticles (PNPs) : These are composed of biodegradable polymers such as poly(d,l-lactic-co-glycolic acid) (PLGA). mdpi.comnih.gov PLGA nanoparticles can provide sustained drug release, and when suspended in a thermosensitive gel for ophthalmic use, they have been shown to eliminate an initial burst effect and follow zero-order release kinetics. nih.govnih.gov

Lipid-Polymer Hybrid Nanoparticles : This system combines a polymeric core, which can efficiently encapsulate hydrophobic drugs like hydrocortisone, with a phospholipid shell. acs.org The outer shell is biocompatible and can enhance penetration through skin lipids while also minimizing premature drug leakage from the core. acs.org

Lipid Nanocapsules (LNCs) : LNCs have shown significant efficacy in the dermal delivery of this compound with minimal transdermal penetration, making them suitable for targeting skin inflammation without causing systemic effects. mdpi.comnih.gov

Ethosomes : These are soft, malleable vesicles containing ethanol, which allows them to penetrate deeper into the skin layers. nih.gov While proposed as a highly effective system for both dermal and transdermal delivery, they may have a more profound, less reversible effect on the skin barrier compared to other nanocarriers. mdpi.comnih.gov

Liposomes : These vesicular systems, composed of phospholipid bilayers, can entrap lipophilic drugs like hydrocortisone acetate (B1210297) within the bilayer membrane. nih.gov Liposomal gels have demonstrated the ability to retain the drug in the epidermis and dermis, achieving therapeutic effects with a reduced dose compared to conventional creams. nih.gov

A comparative study on different nanoformulations for this compound (HCB) revealed distinct characteristics and delivery profiles.

Nanocarrier System Typical Size Composition Key Findings for HCB Delivery
Polymeric Nanoparticles (PNP) ~200 nmPLGA polymer, PVA (surfactant)Effective for dermal delivery with minimal transdermal penetration. mdpi.comnih.gov
Lipid Nanocapsules (LNC) ~80 nmLipids, surfactantsSignificant dermal delivery of HCB with low systemic absorption. mdpi.comnih.gov
Ethosomes (ETZ) Not specifiedPhospholipids, ethanol, waterMost effective for deep dermal and transdermal delivery, but with a strong impact on the skin barrier. mdpi.comnih.gov
PLGA Nanoparticles in Gel <300 nmPLGA polymer, various surfactants (PVA, Chitosan)Provides sustained, zero-order release kinetics for ophthalmic applications. nih.gov
Lipid-Polymer Hybrids Not specifiedPolycaprolactone (PCL) core, Phospholipid shellControls drug release and enhances skin penetration. acs.org

Advanced Computational Modeling for Structure-Activity Prediction

The design and discovery of novel glucocorticoid agonists are increasingly being accelerated by advanced computational modeling techniques. nih.gov These methods allow researchers to predict the biological activity of a molecule based on its chemical structure, a field known as Quantitative Structure-Activity Relationship (QSAR). acs.orgunifap.br By analyzing the physicochemical properties and three-dimensional shapes of molecules, these models can help elucidate the key interactions between a drug and its biological target, such as the glucocorticoid receptor. unifap.br

Modern drug design has moved beyond simple modifications of the steroid backbone, employing sophisticated computational tools to discover entirely new chemical scaffolds with high potency and selectivity. One groundbreaking approach involves using crystallography and computer modeling to identify and exploit previously unexplored binding sites on the glucocorticoid receptor. nih.gov

For example, researchers utilized computational techniques like AlleGrow, combined with flexible docking simulations, to analyze the glucocorticoid receptor's ligand-binding domain. nih.gov This analysis revealed a novel "meta" channel that could be occupied by specific chemical moieties. nih.gov This insight led to the design of highly potent, nonsteroidal indazole amide agonists that form complementary interactions within this new channel. nih.gov The accuracy of these computational predictions was later confirmed by solving the X-ray crystal structure of the receptor in complex with the newly designed agonists. nih.gov

This structure-based drug design process allows for the rational creation of molecules with optimized properties. By predicting how a candidate molecule will bind to the receptor, computational models can guide the synthesis of compounds with:

High Potency : By maximizing favorable interactions with key amino acid residues in the binding pocket.

Improved Selectivity : By designing molecules that fit the target receptor (GR) precisely but not other related receptors, such as the progesterone (B1679170) receptor.

Novelty : By identifying new scaffolds that are structurally distinct from traditional corticosteroids, offering opportunities for new intellectual property and potentially different side-effect profiles.

This synergy of computational modeling and experimental validation represents a powerful paradigm in the future development of this compound analogues and other advanced anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and identity of synthesized hydrocortisone butyrate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is employed using a solvent mixture of acetonitrile and Solution A (80:20). Standard solutions of USP this compound are prepared (0.5 mg/mL), and peak area comparisons between test and reference samples quantify impurities (≤1.0% individual, ≤2.0% total). Spectroscopic methods (UV-Vis, TLC) further confirm identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Avoid skin/eye contact using nitrile gloves and face shields. Work in ventilated areas to prevent inhalation. Contaminated waste must be dissolved in water, diluted, and disposed via approved hazardous waste channels. Lab surfaces should be decontaminated with ethanol after use .

Q. How is this compound classified in terms of topical potency, and how does this influence experimental design?

  • Methodological Answer : Classified as a moderate-potency corticosteroid (Class II), necessitating concentration adjustments in dermatological models. For example, 0.1% formulations are typical for anti-inflammatory studies in murine or human skin equivalents to balance efficacy and side-effect profiles .

Advanced Research Questions

Q. What statistical methods optimize this compound-loaded nanoparticle formulations?

  • Methodological Answer : Plackett-Burman screening identifies critical variables (e.g., PLGA concentration, sonication time), followed by central composite design to refine encapsulation efficiency (EE), particle size, and drug loading (DL). Response surface models achieve optimal EE (90.6%), particle size (164.3 nm), and DL (64.35%) .

Q. How can computational models predict this compound release profiles?

  • Methodological Answer : Artificial neural networks (ANNs) trained on parameters like diffusion coefficient (DD), saturation solubility (CsC_s), and drug loading (AA) simulate release kinetics. ANNs achieve <1% error in predicting ideal experimental conditions, enabling efficient formulation design .

Q. What kinetic models describe this compound decomposition in semiaqueous formulations?

  • Methodological Answer : Reversible isomerization to the C-21 ester occurs in gels, followed by hydrolysis to hydrocortisone. Nonlinear regression quantifies rate constants for decomposition pathways. Metal ion catalysis (e.g., Fe³⁺) is inhibited by EDTA, stabilizing formulations .

Q. How should preclinical toxicity studies for this compound be designed?

  • Methodological Answer : Use pregnant rats and rabbits for embryofetal toxicity assessments. Topical doses (1–10% ointment) applied during gestation days 6–18 monitor fetal resorption rates. No teratogenicity is observed at 10% in rats (80× maximum therapeutic human dose, MTHD), but dose-dependent toxicity occurs in rabbits (2× MTHD) .

Q. What experimental approaches address contradictions in age-related pharmacokinetic data?

  • Methodological Answer : Stratified clinical trials comparing pediatric, adult, and geriatric cohorts assess absorption and metabolism. Pharmacokinetic parameters (e.g., CmaxC_{max}, T½T_{½}) are measured via LC-MS/MS in plasma/skin biopsies, addressing gaps in pediatric safety data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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